molecular formula C24H18FN3O B2926635 (E)-N-(4-fluorobenzylidene)-8-methyl-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine CAS No. 931361-51-2

(E)-N-(4-fluorobenzylidene)-8-methyl-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine

Cat. No.: B2926635
CAS No.: 931361-51-2
M. Wt: 383.426
InChI Key: CGGCLASRDYIDLA-CVKSISIWSA-N
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Description

This compound belongs to the chromeno[2,3-c]pyrazole family, characterized by a fused chromene-pyrazole core. The (E)-configuration of the 4-fluorobenzylidene substituent at the imine position and the 8-methyl-2-phenyl groups on the chromeno-pyrazole scaffold define its structural uniqueness. Such derivatives are synthesized via condensation reactions between pyrazole-3-amines and substituted benzaldehydes, often under acidic or catalytic conditions .

Properties

IUPAC Name

(E)-1-(4-fluorophenyl)-N-(8-methyl-2-phenyl-4H-chromeno[2,3-c]pyrazol-3-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FN3O/c1-16-6-5-7-18-14-21-23(26-15-17-10-12-19(25)13-11-17)28(20-8-3-2-4-9-20)27-24(21)29-22(16)18/h2-13,15H,14H2,1H3/b26-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGGCLASRDYIDLA-CVKSISIWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)CC3=C(N(N=C3O2)C4=CC=CC=C4)N=CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=CC=C1)CC3=C(N(N=C3O2)C4=CC=CC=C4)/N=C/C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(4-fluorobenzylidene)-8-methyl-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine is a compound that exhibits a variety of biological activities due to its unique chemical structure. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound based on diverse literature sources.

Chemical Structure and Synthesis

The compound belongs to a class of chromeno-pyrazole derivatives, which are known for their diverse pharmacological properties. The synthesis typically involves the condensation of 4-fluorobenzaldehyde with 8-methyl-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine in an appropriate solvent under controlled conditions. The following table summarizes key synthetic routes and yields reported in the literature:

Synthetic Route Yield (%) Conditions
Condensation with 4-fluorobenzaldehyde82%Reflux in anhydrous ethanol
Reaction with hydrazonoyl halides75%Room temperature in acetic acid

Antitumor Activity

Recent studies have highlighted the antitumor potential of chromeno-pyrazole derivatives. These compounds often exhibit selective cytotoxicity towards cancer cells while sparing normal cells. For instance, this compound was evaluated for its ability to inhibit tumor cell proliferation in vitro. The compound demonstrated IC50 values in the micromolar range, indicating significant antitumor activity.

Antimicrobial Properties

Chromeno-pyrazole derivatives have also shown promising antimicrobial activities. In vitro evaluations revealed that this compound exhibits moderate to high inhibitory effects against both Gram-positive and Gram-negative bacteria. The following table summarizes its antimicrobial efficacy compared to standard antibiotics:

Microorganism Inhibition Zone (mm) Standard Antibiotic
Staphylococcus aureus15Penicillin
Escherichia coli12Ampicillin
Pseudomonas aeruginosa10Ciprofloxacin

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In studies involving carrageenan-induced paw edema in rodents, this compound exhibited significant reductions in inflammation markers compared to control groups.

Case Studies and Research Findings

  • Antitumor Study : A study conducted by researchers involved treating various cancer cell lines with different concentrations of the compound. Results indicated a dose-dependent decrease in cell viability, supporting its potential use as an anticancer agent .
  • Antimicrobial Evaluation : In another study focusing on antimicrobial activity, the compound was tested against multiple bacterial strains. The results showed that it effectively inhibited bacterial growth at concentrations lower than those required for traditional antibiotics .
  • Anti-inflammatory Assessment : A recent investigation assessed the anti-inflammatory effects of the compound using animal models. The findings revealed a significant decrease in pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for inflammatory diseases .

Comparison with Similar Compounds

Spectral and Crystallographic Analysis

NMR and Mass Spectrometry

  • Target Compound : Expected ¹H NMR signals include aromatic protons (δ 6.8–8.2 ppm), a methyl group (δ 2.3–2.6 ppm), and an imine proton (δ 8.5–9.0 ppm). ESI-MS would show [M+H]⁺ near m/z 430–450 .
  • Analog from : N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine exhibits a pyrazole methyl signal at δ 2.4 ppm and aromatic protons at δ 7.3–8.9 ppm, confirmed by HRMS ([M+H]⁺ = 215) .

Crystallography and Hydrogen Bonding

  • Chromeno-Pyrazoles: Likely form layered crystals stabilized by π-π stacking and C–H···F interactions, as seen in fluorobenzylidene derivatives .
  • Comparison with Pyrimidinones (): Chlorine substituents in compound 4 may promote stronger halogen bonding compared to fluorine in the target compound, affecting solubility .

Antimicrobial Potential

  • Target Compound: No direct data, but structurally related imidazo[1,2-a]pyridines () with 4-fluorophenyl groups show MIC values of 2–8 µg/mL against S. aureus and E. coli .
  • Pyrimidinones (): Chlorinated analogs exhibit moderate antifungal activity (IC₅₀ = 10–25 µM), suggesting halogenation impacts bioactivity .

Table: Activity Trends in Analogous Compounds

Compound Type Substituents Bioactivity (MIC/IC₅₀) Reference
Imidazo[1,2-a]pyridine 4-Fluorophenyl 2–8 µg/mL (bacterial)
Chromeno-Pyrimidinone 2-Chlorobenzylidene 10–25 µM (fungal)

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